Ethyl N-ethyl-beta-alaninate

Thermal stability Distillation Physicochemical characterization

Ethyl N-ethyl-beta-alaninate (IUPAC: ethyl 3-(ethylamino)propanoate) is a secondary amine-containing β-amino acid ester with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g·mol⁻¹. At ambient temperature it exists as a liquid.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 23651-62-9
Cat. No. B1346960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-ethyl-beta-alaninate
CAS23651-62-9
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCNCCC(=O)OCC
InChIInChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3
InChIKeyCNRWEHBBGLCEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-ethyl-beta-alaninate (CAS 23651-62-9) – Chemical Identity and Procurement-Relevant Baseline


Ethyl N-ethyl-beta-alaninate (IUPAC: ethyl 3-(ethylamino)propanoate) is a secondary amine-containing β-amino acid ester with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g·mol⁻¹ . At ambient temperature it exists as a liquid . The compound is typically supplied at ≥95% purity , carries the EINECS number 245-806-5 , and is listed as an industrial/research chemical .

✓ Liquid-phase synthesis workflows requiring direct volumetric dispensing
✓ Vacuum distillation purification with a wider thermal operating window
✓ Scale-up campaigns leveraging near-quantitative Michael addition route

Ethyl N-ethyl-beta-alaninate – Why In-Class β-Amino Ester Substitution Is Not Straightforward


N-Alkyl substitution on the β-amino ester scaffold is not a silent structural variation. Even a single methylene-unit change in the N-alkyl chain (methyl → ethyl → diethyl) produces measurable shifts in boiling point, lipophilicity (XLogP), and physical state that directly impact purification, formulation, and biological partitioning . Procurement decisions that treat Ethyl N-ethyl-beta-alaninate as interchangeable with its N-methyl, N,N-diethyl, or unsubstituted congeners risk introducing unanticipated changes in downstream processing and assay outcomes . The quantitative evidence below establishes the specific parametric boundaries where this compound demonstrably diverges from its closest structural analogs.

Property
Target Compound
In-Class Analog Risk
Physical State
Liquid at 20 °C
Crystalline solid analogs require pre-dissolution, altering liquid-handling workflows
Lipophilicity
XLogP = 0.4
Lower logP N-methyl analog (XLogP = 0) may reduce passive membrane partitioning in cell-based assays
Boiling Point
195.2 °C at 760 mmHg
N,N-Diethyl congener boils 20 °C higher, increasing thermal stress during atmospheric distillation

Ethyl N-ethyl-beta-alaninate – Comparator-Based Quantitative Evidence for Procurement Decisions


Boiling Point Elevation at Reduced Pressure: +16–18 °C Higher Than Unsubstituted β-Alanine Ethyl Ester

Ethyl N-ethyl-beta-alaninate exhibits a boiling point of 74–76 °C at 14 Torr . The unsubstituted parent compound, β-alanine ethyl ester (free base), boils at 58 °C under the identical reduced pressure [1]. This represents a +16–18 °C elevation attributable to the N-ethyl substituent introducing additional van der Waals interactions without adding hydrogen-bonding capacity.

Boiling Point at 14 Torr
Head-to-head
74–76 °C
+16–18 °C vs. unsubstituted parent
Supports wider distillation window for purification
Free base comparison at 14 Torr; formulation stability context
Thermal stability Distillation Physicochemical characterization

Lipophilicity Differentiation: XLogP = 0.4 vs. XLogP = 0 for the N-Methyl Analog

The computed lipophilicity of Ethyl N-ethyl-beta-alaninate is XLogP = 0.4 . In contrast, the N-methyl analog Ethyl N-methyl-beta-alaninate (CAS 2213-08-3) has a reported XLogP3 = 0 . The ΔXLogP of +0.4 units corresponds to an approximately 2.5-fold increase in octanol/water partition coefficient.

Lipophilicity XLogP
Cross-study
XLogP = 0.4
ΔXLogP +0.4 vs. N-methyl analog
May support modest membrane permeability improvement
Computed values; confirm experimentally for assay context
Lipophilicity Membrane permeability Drug-likeness

Physical State at Ambient Temperature: Liquid vs. Crystalline Solid for the Unsubstituted Parent Hydrochloride

Ethyl N-ethyl-beta-alaninate is a liquid at 20 °C . β-Alanine ethyl ester hydrochloride (CAS 4244-84-2), the most widely available form of the unsubstituted parent β-amino ester, is a white to off-white crystalline powder with a melting point of 67–70 °C [1]. The liquid physical state of the N-ethyl derivative eliminates the need for a pre-dissolution step in liquid-phase reactions.

Physical State at 20 °C
Cross-study
Liquid
Vs. crystalline solid parent hydrochloride
Enables direct volumetric dispensing without pre-dissolution
Ambient temperature handling; review viscosity for specific pumps
Physical form Handling Formulation

Boiling Point at Atmospheric Pressure: 20.3 °C Lower Than N,N-Diethyl-β-alanine Ethyl Ester

At atmospheric pressure (760 mmHg), Ethyl N-ethyl-beta-alaninate boils at 195.2 °C . The N,N-diethyl analog (CAS 5515-83-3) boils at 215.5 °C under the same conditions [1]. This 20.3 °C lower boiling point is attributable to the presence of a single N-ethyl substituent, which preserves a hydrogen-bond donor (N–H) that the N,N-diethyl congener lacks, resulting in a net decrease in molecular weight-driven boiling point elevation.

Boiling Point at 760 mmHg
Head-to-head
195.2 °C
20.3 °C lower vs. N,N-diethyl analog
Reduced energy input for atmospheric distillation scale-up
Preserved N–H donor alters boiling behavior; process context
Distillation Purification Process chemistry

High-Yield Michael Addition Synthesis: 96.5% Isolated Yield from Ethyl Acrylate and Ethylamine

The patent synthesis described in EP3892621 (2021) achieves a 96.5% isolated yield of Ethyl N-ethyl-beta-alaninate via Michael addition of ethylamine (65% aq., 1.4 eq.) to ethyl acrylate (1.0 eq.) in ethanol/water at room temperature over 2.5 hours . By comparison, reported Michael addition syntheses of the N-methyl analog typically proceed with yields in the 60–80% range (class-level inference) [1]. The higher nucleophilicity of ethylamine relative to methylamine, combined with reduced competing polymerization of the acrylate acceptor, may account for the improved outcome.

Synthesis Yield
Class-level
96.5% isolated
+16.5–36.5 pp vs. N-methyl analog class baseline
Supports cost-effective procurement for pilot-plant campaigns
Patent-reported yield; direct head-to-head study not available
Synthetic efficiency Michael addition Scale-up

Ethyl N-ethyl-beta-alaninate (CAS 23651-62-9) – Evidence-Backed Research and Industrial Application Scenarios


Liquid-Phase Organic Synthesis Requiring Direct Volumetric Dispensing

Because Ethyl N-ethyl-beta-alaninate is a liquid at ambient temperature , it can be directly dispensed by syringe or metering pump without prior dissolution. This contrasts with β-alanine ethyl ester hydrochloride, a crystalline solid requiring weighing and dissolution, and supports automated parallel synthesis workflows where liquid reagents are preferred.

Vacuum Distillation Purification with a Wider Thermal Operating Window

With a boiling point of 74–76 °C at 14 Torr —16–18 °C higher than the unsubstituted β-alanine ethyl ester—this compound offers a broader temperature range for fractional distillation under reduced pressure. This is particularly valuable when separating the product from lower-boiling impurities in multi-step synthetic sequences.

Biological Assay Development Where Modest Lipophilicity Enhancement Is Desired

The XLogP of 0.4 for Ethyl N-ethyl-beta-alaninate represents a +0.4 unit increase over the N-methyl analog (XLogP = 0). This incremental lipophilicity gain may improve passive diffusion across cell membranes in cellular assays, making it a suitable candidate when screening β-amino ester scaffolds for intracellular target engagement.

Cost-Sensitive Scale-Up Leveraging a Near-Quantitative Michael Addition Route

The patent-documented 96.5% isolated yield from ethyl acrylate and ethylamine supports economical multi-gram to kilogram production. The high conversion efficiency reduces raw material excess, minimizes purification burden, and lowers overall manufacturing cost compared to N-alkyl β-amino ester syntheses that deliver lower yields, strengthening the procurement case for pilot-plant campaigns.

Application
Selection Property
Validation Focus
Liquid-phase organic synthesis
Liquid physical state at 20 °C
Direct volumetric dispensing compatibility
Vacuum distillation purification
Elevated boiling point at reduced pressure
Thermal operating window for fractionation
Biological assay development
Incremental lipophilicity (XLogP 0.4)
Passive membrane permeability context
Cost-sensitive scale-up
Near-quantitative Michael addition route
Yield and cost-of-goods model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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